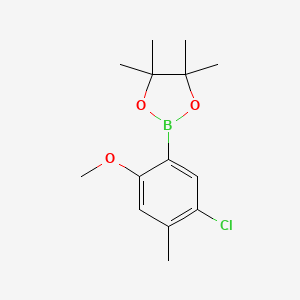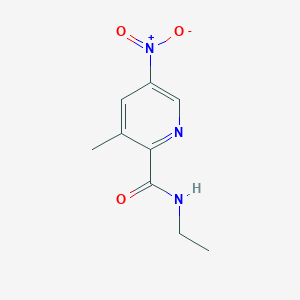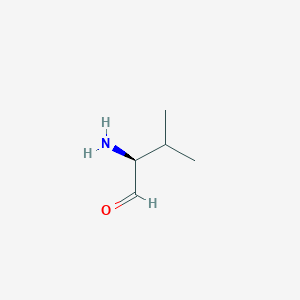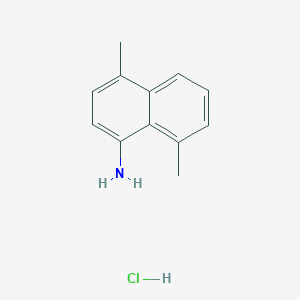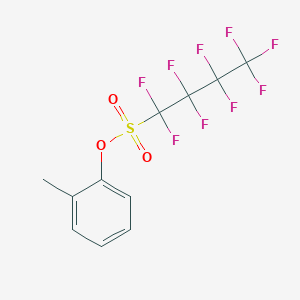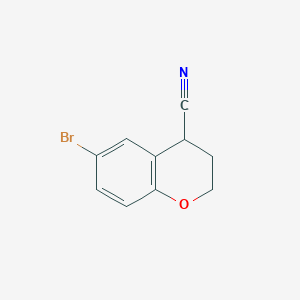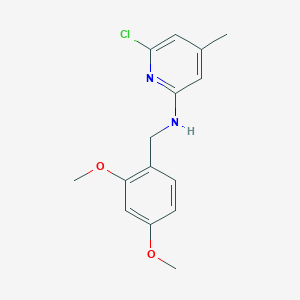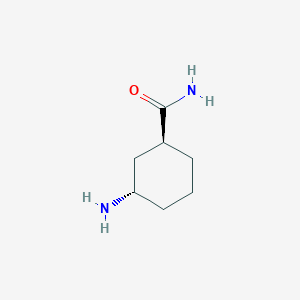
(1S,3S)-3-Aminocyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S)-3-Amino-cyclohexanecarboxylic acid amide is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclohexane ring substituted with an amino group and a carboxylic acid amide group, making it a versatile molecule for synthetic and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-Amino-cyclohexanecarboxylic acid amide typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and carboxylic acid amide groups.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of (1S,3S)-3-Amino-cyclohexanecarboxylic acid amide may involve more scalable and cost-effective methods, such as continuous flow synthesis and the use of biocatalysts to achieve high enantioselectivity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3S)-3-Amino-cyclohexanecarboxylic acid amide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid amide group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,3S)-3-Amino-cyclohexanecarboxylic acid amide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1S,3S)-3-Amino-cyclohexanecarboxylic acid amide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways by acting as an enzyme inhibitor or activator.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,3R)-3-Amino-cyclohexanecarboxylic acid amide: The enantiomer of the compound with different stereochemistry.
Cyclohexanecarboxylic acid amide: Lacks the amino group, making it less versatile.
Cyclohexylamine: Contains only the amino group without the carboxylic acid amide group.
Uniqueness
(1S,3S)-3-Amino-cyclohexanecarboxylic acid amide is unique due to its chiral nature and the presence of both amino and carboxylic acid amide groups, which allow it to participate in a wide range of chemical reactions and biological interactions .
Eigenschaften
CAS-Nummer |
921040-78-0 |
|---|---|
Molekularformel |
C7H14N2O |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
(1S,3S)-3-aminocyclohexane-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6-/m0/s1 |
InChI-Schlüssel |
FNMALDXUUZQFPN-WDSKDSINSA-N |
Isomerische SMILES |
C1C[C@@H](C[C@H](C1)N)C(=O)N |
Kanonische SMILES |
C1CC(CC(C1)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


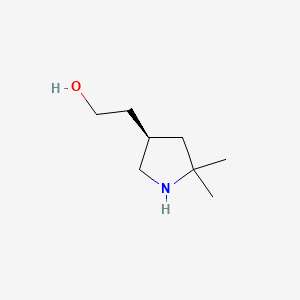
![5-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B13919089.png)
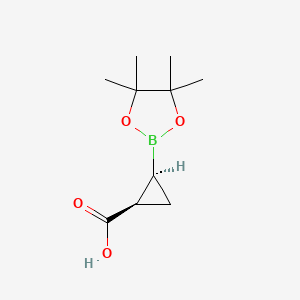
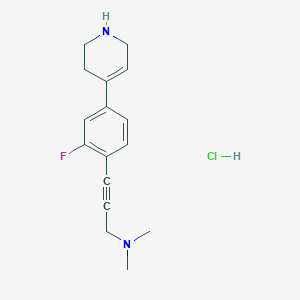
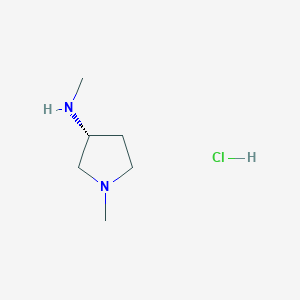
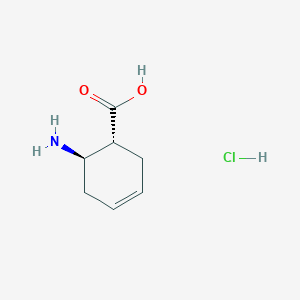
![2,7-Bis(4-chlorophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B13919114.png)
